molecular formula C21H25ClN4O3S B11118729 N-(4-Chloro-2-methylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

N-(4-Chloro-2-methylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

Cat. No.: B11118729
M. Wt: 449.0 g/mol
InChI Key: GQSVKJPALFJWRC-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a piperidine moiety, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of 2-methylphenyl, followed by the introduction of the piperidine moiety through a hydrazinecarbonyl linkage. The final step involves the sulfonation of the benzene ring to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amines.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-2-methylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring, a piperidine moiety, and a sulfonamide group

Properties

Molecular Formula

C21H25ClN4O3S

Molecular Weight

449.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C21H25ClN4O3S/c1-16-14-17(22)8-9-20(16)26(30(28,29)19-6-4-3-5-7-19)15-21(27)24-23-18-10-12-25(2)13-11-18/h3-9,14H,10-13,15H2,1-2H3,(H,24,27)

InChI Key

GQSVKJPALFJWRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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